N-(4-(trifluoromethoxy)benzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(trifluoromethoxy)phenyl]methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3/c16-15(17,18)24-11-4-2-10(3-5-11)9-19-14(22)12-8-13-21(20-12)6-1-7-23-13/h2-5,8H,1,6-7,9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRYSWUSFSIXNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(trifluoromethoxy)benzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[5,1-b][1,3]oxazine core with a trifluoromethoxy benzyl substituent. This unique configuration may contribute to its biological activity by influencing interactions with biological targets.
Research indicates that compounds similar to this compound exhibit mechanisms that involve the inhibition of specific enzymes or receptors. For instance, derivatives of pyrazolo compounds have shown activity against Mycobacterium tuberculosis (M. tb), indicating a potential mechanism involving bioreductive activation leading to the formation of reactive metabolites that interact with bacterial targets .
Antitubercular Activity
A related study demonstrated that compounds with similar structures exhibited significant antitubercular activity under both replicating and non-replicating conditions. The study emphasized the importance of lipophilicity and electron-withdrawing properties in enhancing potency against M. tb . In vivo models showed that certain analogs achieved over 200-fold higher efficacy compared to existing treatments .
Cytotoxicity and Selectivity
The cytotoxic profile of this compound has been evaluated in various cancer cell lines. Preliminary findings suggest that it possesses relatively low cytotoxicity while maintaining potent activity against specific cancer types . This selectivity is crucial for developing safer therapeutic agents.
Study 1: Efficacy Against M. tb
In a controlled study involving mouse models infected with M. tb, the compound demonstrated significant bactericidal activity when administered at optimal doses. The results indicated a reduction in bacterial load comparable to standard first-line therapies .
Study 2: Cancer Cell Line Testing
A series of experiments conducted on multiple cancer cell lines revealed that this compound exhibited promising anti-proliferative effects. The compound's ability to induce apoptosis in specific cancer cells was highlighted as a key mechanism behind its therapeutic potential .
Data Table: Summary of Biological Activities
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(4-(trifluoromethoxy)benzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves multi-step organic reactions that include the formation of the pyrazolo[5,1-b][1,3]oxazine core structure. The trifluoromethoxy group enhances the compound's lipophilicity and may influence its pharmacokinetic properties.
Key Synthetic Pathways
- Ugi Reaction : This method allows for the formation of various derivatives by combining isocyanides with amines and carboxylic acids under mild conditions. It is particularly useful for synthesizing compounds with diverse functional groups.
- Huisgen Cycloaddition : This reaction can be employed to introduce additional heterocycles or functional groups into the compound structure, enhancing its biological activity.
Research indicates that this compound exhibits significant anti-tubercular and antiparasitic properties.
Antitubercular Activity
Studies have shown that compounds within the nitroimidazole class, including this pyrazolo derivative, possess potent activity against Mycobacterium tuberculosis. The mechanism of action often involves interference with bacterial DNA synthesis or function.
- Minimum Inhibitory Concentration (MIC) : The MIC values reported for related compounds range from 0.006 to 0.024 μg/mL against drug-susceptible strains of M. tuberculosis . The introduction of polar functionalities in the side chains has been linked to improved solubility and bioavailability.
Antiparasitic Activity
The compound has also been tested against various protozoan parasites. For instance, derivatives have shown activity against Trypanosoma cruzi, the causative agent of Chagas disease .
Case Study 1: Tuberculosis Treatment
A study conducted by Palmer et al. synthesized a library of new analogs based on the pyrazolo framework to enhance solubility and potency against M. tuberculosis. They found that modifications to the aryl substituents significantly increased antitubercular activity compared to the parent compounds .
Case Study 2: Antiparasitic Efficacy
In another investigation focused on antiparasitic activity, researchers evaluated various derivatives of this compound against T. b. brucei and T. cruzi. The results indicated a promising therapeutic window with several compounds demonstrating enhanced efficacy over existing treatments .
Comparative Analysis Table
Q & A
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
Methodological Answer: Employ cryogenic conditions (e.g., −10°C) under inert atmospheres (nitrogen) to suppress side reactions. Use stepwise purification via column chromatography and validate purity using NMR, HPLC, and mass spectrometry. For example, methanol as a solvent under controlled cooling improves intermediate stability .
Q. What structural modifications enhance aqueous solubility without compromising metabolic stability?
Methodological Answer: Introduce hydrophilic groups (e.g., pyridine rings or basic amines) to reduce lipophilicity (ClogP). Measure solubility at physiologically relevant pH levels (1.2–6.8) and assess metabolic stability using liver microsomal assays. Bipyridine analogues have shown improved solubility while retaining potency in antitubercular models .
Advanced Research Questions
Q. How do researchers evaluate the pro-drug activation mechanism in Mycobacterium tuberculosis?
Methodological Answer: Conduct enzyme kinetic studies with the Mtb deazaflavin-dependent nitroreductase (Ddn) to quantify reductive activation rates. Compare aerobic vs. anaerobic whole-cell activity (e.g., 40 nM aerobic IC₅₀ vs. 1.6 μM anaerobic IC₅₀) to confirm activation under non-replicating conditions .
Q. What strategies mitigate renal toxicity observed in preclinical studies of similar oxazine derivatives?
Methodological Answer: Address compound precipitation by enhancing solubility through salt formation (e.g., sodium pivalate) or co-crystallization. Validate safety in cynomolgus monkey models with pharmacokinetic monitoring (e.g., plasma exposure vs. renal clearance). Basic amine substituents have reduced toxicity in NLRP3 inhibitors .
Q. How can conformational analysis guide design for improved target binding?
Q. How to resolve discrepancies between in vitro potency and in vivo efficacy for derivatives?
Methodological Answer: Cross-validate solubility, protein binding, and metabolic stability data. For example, highly soluble bipyridine analogues may show weak in vitro activity but superior in vivo efficacy due to improved bioavailability. Use chronic infection mouse models to prioritize candidates with balanced solubility and potency .
Experimental Design Considerations
Q. What in vivo models best predict clinical translatability for this compound?
Methodological Answer: Use both acute and chronic Mtb infection mouse models to assess bactericidal and sterilizing activity. Compare pharmacokinetic profiles (e.g., oral bioavailability >50%) and tissue penetration (lung-to-plasma ratios) to benchmark against clinical-stage candidates like Pretomanid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
